

Solubility of 1-Methylthymine: Thermodynamic Framework & Experimental Guide

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Compound of Interest

Compound Name: 1-Methylthymine

CAS No.: 4160-72-9

Cat. No.: B1212163

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Executive Summary

1-Methylthymine (1-MeT) is a methylated pyrimidine derivative (CAS: 4160-72-9) critical in the study of DNA base-pairing fidelity, photodimerization, and pharmaceutical co-crystallization. Unlike its parent compound thymine, the N1-methylation of 1-MeT disrupts the extensive hydrogen-bonding network typical of nucleobases, altering its solubility profile significantly. This guide provides the known solubility data, the thermodynamic parameters governing its dissolution, and a validated protocol for determining its solubility in novel solvent systems.

Physicochemical Profile & Thermodynamic Basis

Understanding the solubility of 1-MeT requires analyzing the energy barriers to lattice disruption (fusion/sublimation) and the energy gains from solvation.

Fundamental Properties

Property	Value	Source/Context
Molecular Formula		Pyrimidine derivative
Molecular Weight	140.14 g/mol	
Physical State	White Crystalline Powder	
Enthalpy of Sublimation ()	124.4 ± 1.3 kJ/mol	High lattice energy due to N3-H...O interactions
Melting Point ()	-280–285 °C (Decomposes)	High indicates strong crystal packing
Dipole Moment	-4.0 D	Highly polar, favoring polar aprotic solvents

The Dissolution Mechanism

The solubility of 1-MeT is an endothermic process driven by the entropy of mixing but opposed by the high enthalpy of the crystal lattice.

- Crystal Lattice: Dominated by strong intermolecular hydrogen bonds (N3-H...O=C4) and - stacking.
- Solvation: Requires a solvent capable of acting as a hydrogen bond acceptor (for the N3-H) and donor (for the C2=O and C4=O carbonyls).
- Methyl Effect: The hydrophobic methyl group at N1 reduces water solubility compared to Uracil but increases solubility in organic solvents like Ethanol and DMF by disrupting the perfect hydration shell.

Solubility Data Profile

The following data consolidates experimental values and qualitative assessments from spectroscopic and crystallographic literature.

Solvent Solubility Table (298.15 K)

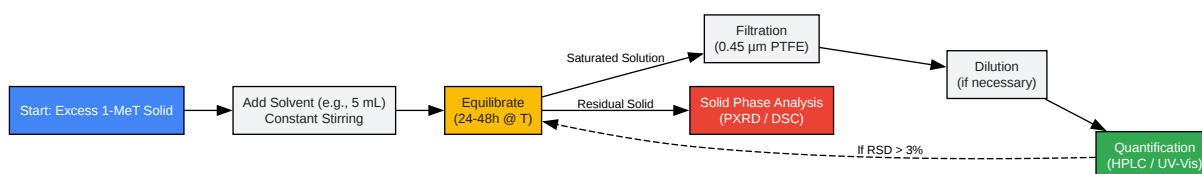
Solvent Class	Solvent	Solubility Status	Approx. Conc.	Mechanistic Insight
Polar Protic	Water	Soluble	~3–5 mg/mL	Limited by hydrophobic effect of methyl group; driven by H-bonding.
Polar Protic	Methanol	Soluble	~10 mg/mL	Good balance of polarity and organic character.
Polar Protic	Ethanol	Moderately Soluble	~2–4 mg/mL	Decreases as alkyl chain length increases.
Polar Aprotic	DMSO	High	>20 mg/mL	Excellent H-bond acceptor; disrupts lattice effectively.
Polar Aprotic	DMF	High	>20 mg/mL	Standard solvent for spectroscopic studies (IR/NMR).
Non-Polar	Chloroform	Poor	<0.1 mg/mL	Lacks H-bond donation capability to solvate carbonyls.
Ionic Liquids	[Emim][Ac]	Very High	>50 mg/mL	Anion-driven solvation; Acetate anion H-bonds to N3-H.

Note: "High" solubility in DMSO/DMF is frequently utilized for preparing stock solutions in biological assays where aqueous solubility is insufficient.

Experimental Protocol: Solubility Determination

For accurate determination of 1-MeT solubility in a specific solvent system (e.g., for co-crystal screening), follow this self-validating "Shake-Flask" protocol.

Workflow Diagram (Solid-Liquid Equilibrium)



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Figure 1: Standardized workflow for determining thermodynamic solubility. Note the critical step of analyzing the residual solid to ensure no polymorphic transition or solvate formation has occurred.

Detailed Methodology

- Preparation: Weigh excess 1-MeT (approx. 50 mg) into a borosilicate glass vial. Add 2 mL of the target solvent.
- Equilibration: Place the vial in a temperature-controlled orbital shaker (°C) for 48 hours.

- Validation: Check visually; if all solid dissolves, add more 1-MeT until a precipitate persists.
- Sampling: Stop agitation and allow the suspension to settle for 2 hours.
- Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 μm PTFE (organic) or Nylon (aqueous) filter.
- Quantification (UV-Vis):
 - Dilute the filtrate with water or methanol.
 - Measure Absorbance at

nm.
 - Calculate concentration using a pre-determined calibration curve ().
- Solid Phase Analysis (Critical): Analyze the remaining solid by PXRD (Powder X-Ray Diffraction).
 - Why? 1-MeT can form solvates (hydrates) which alter the solubility equilibrium. If the crystal form changes, the measured solubility corresponds to the new form, not the original.

Predictive Modeling & Applications

When experimental data is unavailable, solubility can be estimated using Hansen Solubility Parameters (HSP).[1]

Hansen Solubility Parameters (Estimated)

1-Methylthymine's solubility sphere is defined by its ability to accept H-bonds (carbonyls) and donate one H-bond (N-H).

- (Dispersion): ~ 18.0 MPa

(Typical for cyclic organics)

- (Polarity): ~12.0 MPa

(High dipole moment)

- (H-Bonding): ~10-12 MPa

(Moderate donor/acceptor)

Prediction Logic:

- Good Solvents: Solvents with

MPa

relative to 1-MeT.

- Examples: DMSO, DMF, Pyridine.

- Poor Solvents: Solvents with high

but low

.

- Examples: Hexane, Toluene (Solubility < 0.01 mg/mL).

Applications in Research

- Co-Crystallization: 1-MeT is a model "drug" for testing co-crystal formers (e.g., with 9-Methyladenine). Use Methanol or Ethanol for solvent-assisted grinding (LAG) as they provide intermediate solubility, facilitating nucleation.
- Base-Pairing Studies: For IR studies of H-bonding, Chloroform is often too non-polar to dissolve 1-MeT directly. A common trick is to use a "co-solvent" approach: dissolve 1-MeT in a small volume of Methanol or DMSO, then dilute into the non-polar solvent (monitoring for precipitation).

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